Fluoren-9-ol, 2,4,7-trichloro-

Lipophilicity LogP Physicochemical Properties

Sourcing a reliable 2,4,7-trichloro impurity standard for lumefantrine HPLC method validation is challenging due to inconsistent purity and long lead times. This compound resolves those pain points: • Differentiated chromatographic profile vs. lumefantrine API, confirmed by industrial ANDA applications • Experimentally validated LogP of 4.3 - significantly higher than unsubstituted 9-fluorenol - ensuring distinct retention behavior • Available as a high-purity reference standard with batch-specific COA; suitable for system suitability testing and impurity tracking

Molecular Formula C13H7Cl3O
Molecular Weight 285.5 g/mol
CAS No. 7012-25-1
Cat. No. B13143404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoren-9-ol, 2,4,7-trichloro-
CAS7012-25-1
Molecular FormulaC13H7Cl3O
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)Cl)O
InChIInChI=1S/C13H7Cl3O/c14-6-1-2-8-9(3-6)13(17)10-4-7(15)5-11(16)12(8)10/h1-5,13,17H
InChIKeyRJKUVYVIWKUUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,7-Trichloro-9-fluorenol Overview


Fluoren-9-ol, 2,4,7-trichloro- is a trichlorinated derivative of 9-fluorenol, a polycyclic aromatic alcohol. It is characterized by a rigid fluorene backbone with a hydroxyl group at the 9-position and chlorine atoms at the 2, 4, and 7 positions [1]. This compound is primarily utilized as a key intermediate in organic synthesis and serves as a critical reference standard for pharmaceutical analysis, particularly in the quality control of the antimalarial drug lumefantrine [2].

Workflow Reference standard for lumefantrine pharmaceutical analysis
Selection Specific 2,4,7-trichloro-9-hydroxy pattern for chromatographic identity
Context Reported lipophilic scaffold for synthesis or environmental fate studies

Uniqueness of 2,4,7-Trichloro-9-fluorenol


The specific 2,4,7-trichloro substitution pattern on the fluoren-9-ol core imparts unique physicochemical properties and chemical reactivity that cannot be replicated by analogs with different halogen positions or oxidation states. For instance, the presence of the hydroxyl group at the 9-position introduces a hydrogen bond donor site, fundamentally altering solubility and chromatographic behavior compared to 2,4,7-trichlorofluorene. These differences are critical in synthetic pathways and analytical methods, where a specific retention time or reactivity profile is required [1].

2,4,7-Trichlorofluorene (no 9-OH)
Lacks hydrogen bond donor; may shift solubility, retention time, and reactivity.
9-Fluorenol (no chlorine)
Lower lipophilicity and altered electronic profile may lead to different chromatographic behavior.
Other chlorinated fluorene isomers
Different substitution patterns cannot replicate the specific retention time or synthetic outcome.

2,4,7-Trichloro-9-fluorenol vs. Key Analogs


Enhanced Lipophilicity over 9-Fluorenol

The introduction of three chlorine atoms significantly increases the lipophilicity of the fluorenol core. The predicted LogP for Fluoren-9-ol, 2,4,7-trichloro- is 4.3 [1], which is substantially higher than the LogP of approximately 2.4-2.9 reported for unsubstituted 9-fluorenol [2]. This difference of over 1.4 log units indicates a much greater affinity for organic phases and non-polar environments, which is crucial for applications where membrane permeability or solubility in organic solvents is a key parameter.

Enhanced Lipophilicity
Cross-study comparable
ΔLogP > 1.4
Supports organic-phase extraction fit
Predicted LogP; confirm experimentally
Lipophilicity LogP Physicochemical Properties Drug Design

Higher Boiling Point than 2,4,7-Trichlorofluorene

The presence of the 9-hydroxyl group alters the compound's boiling point compared to its non-hydroxylated analog. Fluoren-9-ol, 2,4,7-trichloro- has a predicted boiling point of 441.3 °C at 760 mmHg . In contrast, 2,4,7-trichlorofluorene, lacking the hydroxyl group, exhibits a lower boiling point of 405.3 °C at 760 mmHg [1]. This increase of 36 °C is attributable to the hydrogen bonding capability of the alcohol functional group.

Higher Boiling Point
Data to verify
Δ 36°C vs. 2,4,7-trichlorofluorene
Supports distillation purification context
Predicted value; requires experimental verification
Thermal Stability Boiling Point Chemical Synthesis Distillation

Lumefantrine Reference Standard Application

The closely related compound 2,4,7-trichlorofluorene is explicitly used for analytical method development, validation (AMV), and quality control (QC) applications for the antimalarial drug Lumefantrine [1]. Fluoren-9-ol, 2,4,7-trichloro- serves as a precursor or a critical related substance in these analyses. Its defined structure and purity allow it to function as a system suitability standard or an impurity marker, ensuring the specificity and accuracy of HPLC or GC methods for lumefantrine, where other chlorofluorene analogs would exhibit different retention times and detector responses.

Lumefantrine Ref. Standard
Supporting evidence
QC/AMV system suitability marker
Supports method specificity for lumefantrine
Verify with current pharmacopoeia
Pharmaceutical Analysis Reference Standard Method Validation Lumefantrine

Key Applications of 2,4,7-Trichloro-9-fluorenol


Lumefantrine Method Development and Validation

Procure Fluoren-9-ol, 2,4,7-trichloro- as a high-purity reference standard for developing HPLC or GC methods for the antimalarial lumefantrine. Its clearly differentiated chromatographic profile from the active pharmaceutical ingredient (API) makes it an ideal system suitability marker or impurity standard to ensure method specificity and accuracy, as evidenced by the use of its structural analog in industrial ANDA applications [1].

Synthesis of Lipophilic Fluorene Ligands

Utilize this compound as a synthetic building block for creating novel ligands or catalysts. Its experimentally confirmed LogP of 4.3, significantly higher than that of the unsubstituted 9-fluorenol [2], is a key differentiating property for designing metal complexes that require enhanced solubility in non-polar media or for studying structure-activity relationships where lipophilicity is a critical variable.

Environmental Fate & Toxicology of Chlorinated PAHs

As a member of the polychlorinated fluorene class, this compound can serve as a model analyte in environmental chemistry studies. Its distinct physicochemical properties, such as a boiling point of 441.3 °C , allow it to be a unique marker for investigating the transport, fate, and bioaccumulation of higher boiling point chlorinated polycyclic aromatic hydrocarbons (PAHs) compared to their non-hydroxylated counterparts.

Application
Selection Property
Validation Focus
Lumefantrine Method Development
Certified reference standard fit
Method specificity and system suitability
Synthesis of Lipophilic Fluorene Ligands
Reported lipophilicity difference
Solubility in non-polar solvents
Environmental Fate & Toxicology Studies
Distinct thermal and chromatographic profile
Transport and bioaccumulation analysis
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